Ethyl 2-(2-nitrophenoxy)pentanoate
Description
Ethyl 2-(2-nitrophenoxy)pentanoate is an ester derivative featuring a pentanoate backbone substituted at the 2-position with a 2-nitrophenoxy group. This structure combines the reactivity of an ester with the electron-withdrawing properties of the nitroaromatic substituent.
Properties
CAS No. |
330666-67-6 |
|---|---|
Molecular Formula |
C13H17NO5 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
ethyl 2-(2-nitrophenoxy)pentanoate |
InChI |
InChI=1S/C13H17NO5/c1-3-7-12(13(15)18-4-2)19-11-9-6-5-8-10(11)14(16)17/h5-6,8-9,12H,3-4,7H2,1-2H3 |
InChI Key |
KAVCJJPJRSXJDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)OCC)OC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variants in Pentanoate Esters
Ethyl 2-(2-nitrophenoxy)pentanoate differs from other pentanoate esters in its substituent groups. Key comparisons include:
| Compound Name | Substituent at 2-Position | Key Functional Groups |
|---|---|---|
| Ethyl pentanoate | None (unsubstituted) | Ester |
| Ethyl 2-methylbutanoate | Methyl group | Ester, branched alkyl |
| Ethyl 2-(1,3-dioxoisoindolin-2-yloxy)pentanoate | 1,3-Dioxoisoindolinyloxy | Ester, heterocyclic substituent |
| Ethyl 2-(N-benzyl-2-diazoacetamidooxy)pentanoate | Diazoacetamidooxy | Ester, diazo functional group |
| Ethyl 2-(hydroxymethyl)-4,4-dimethylpentanoate | Hydroxymethyl, dimethyl groups | Ester, hydroxyl, steric hindrance |
| Ethyl-2-oxo-pentanoate | Ketone group | Ester, keto functionality |
The nitro group in this compound introduces significant polarity and electron-withdrawing effects, influencing its reactivity and stability compared to esters with alkyl or neutral aromatic substituents .
Physicochemical Properties
Polarity and Solubility
- Log P and Hydrophobicity: The nitro group increases polarity, lowering the log P value compared to non-polar esters like ethyl hexanoate (log P ~2.5). This enhances solubility in polar solvents but reduces affinity for hydrophobic matrices (e.g., in ethanol-rich beverages) .
- Boiling Point: Esters with nitroaromatic groups (e.g., this compound) likely have higher boiling points than ethyl pentanoate (BP ~145°C) due to increased molecular weight and polarity .
Reactivity
- Hydrolysis : The electron-withdrawing nitro group may accelerate ester hydrolysis under basic conditions compared to alkyl-substituted esters.
- Combustion: Ethyl pentanoate has been studied as a biofuel, with detailed oxidation kinetics reported .
Aroma vs. Specialty Chemicals
- Ethyl pentanoate: A key aroma compound in alcoholic beverages (e.g., Baijiu and beer), contributing fruity notes .
- This compound: Unlikely to be used in fragrances due to the nitro group’s odor and toxicity. Instead, it may serve as an intermediate in pharmaceuticals or agrochemicals, similar to bromo-indole derivatives .
Analytical Use
- Ethyl 2-methyl pentanoate: Employed as an internal standard in GC-MS for quantifying volatile compounds . The nitro-substituted analog’s stability and detection limits would require evaluation for similar roles.
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